molecular formula C11H18O B8386237 (2-Methylidenecyclohexyl)methyl prop-2-en-1-yl ether

(2-Methylidenecyclohexyl)methyl prop-2-en-1-yl ether

Cat. No. B8386237
M. Wt: 166.26 g/mol
InChI Key: CIBNNJXCTYYJEK-UHFFFAOYSA-N
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Patent
US08829196B2

Procedure details

A mixture of (2-methylidenecyclohexyl)methyl prop-2-en-1-yl ether (0.104 g, 0.626 mmol) in DCE (6.5 mL) was degassed 3×N2/pump, then Zhan-1b (0.023 g, 0.031 mmol) was added and the reaction was degassed again The mixture was stirred at rt for 2 hr. It was concentrated and purified by silica gel chromatography to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 5.39 (t, 1H, J=2.4 Hz), 4.04-4.10 (m, 2H), 3.92 (dd, 1H, J=5.7 Hz, 11.2 Hz), 3.24 (dd, 1H, J=8.2 Hz, 11.2 Hz), 2.15-2.27 (m, 2H), 1.92-2.02 (m, 1H), 1.74-1.83 (m, 2H), 1.64-1.72 (m, 1H), 1.18-1.45 (m, 2H), 0.93-1.06 (m, 1H).
Quantity
0.104 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[CH2:12])C=C>ClCCCl>[CH2:5]1[CH:6]2[C:7]([CH2:8][CH2:9][CH2:10][CH2:11]2)=[CH:12][CH2:1][O:4]1

Inputs

Step One
Name
Quantity
0.104 g
Type
reactant
Smiles
C(C=C)OCC1C(CCCC1)=C
Name
Quantity
6.5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed 3×N2/pump
ADDITION
Type
ADDITION
Details
Zhan-1b (0.023 g, 0.031 mmol) was added
CUSTOM
Type
CUSTOM
Details
the reaction was degassed again The mixture
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1OCC=C2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.